

"spectroscopic analysis and confirmation of 1-(3-Aminopropyl)imidazolidin-2-one structure"

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Compound of Interest

Compound Name: 1-(3-Aminopropyl)imidazolidin-2-one

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Spectroscopic Scrutiny: Confirming the Structure of 1-(3-Aminopropyl)imidazolidin-2-one

A Comparative Guide to the Spectroscopic Analysis of **1-(3-Aminopropyl)imidazolidin-2-one**

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of novel or synthesized compounds is paramount. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of **1-(3-Aminopropyl)imidazolidin-2-one**. By examining the expected outcomes from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, we offer a detailed roadmap for the characterization of this molecule and similar chemical entities.

Comparative Spectroscopic Data Analysis

To facilitate a clear understanding of the spectroscopic fingerprint of **1-(3-Aminopropyl)imidazolidin-2-one**, the following tables summarize the expected quantitative data. These are compared with data from structurally related compounds to highlight key differentiating features.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Functional Group	Chemical Shift (δ , ppm)	Multiplicity
1-(3-Aminopropyl)imidazolidin-2-one (Expected)	-CH ₂ - (ring)	~3.2-3.4	Triplet
-CH ₂ - (ring)	~3.2-3.4	Triplet	
-CH ₂ - (propyl, adjacent to ring N)	~3.1-3.3	Triplet	
-CH ₂ - (propyl, central)	~1.6-1.8	Quintet	
-CH ₂ - (propyl, adjacent to NH ₂)	~2.7-2.9	Triplet	
NH (ring)	Broad singlet	Broad Singlet	
NH ₂ (primary amine)	Broad singlet	Broad Singlet	
N-(3-Aminopropyl)imidazole[1]	Imidazole-CH	7.69, 7.01, 6.93	Singlets
-CH ₂ - (adjacent to imidazole)	4.01	Triplet	
-CH ₂ - (central)	1.85	Quintet	
-CH ₂ - (adjacent to NH ₂)	2.64	Triplet	
3-Aminopropanol[2][3][4]	-CH ₂ -OH	~3.6	Triplet
-CH ₂ - (central)	~1.6	Quintet	
-CH ₂ -NH ₂	~2.8	Triplet	

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Carbon Atom	Chemical Shift (δ , ppm)
1-(3-Aminopropyl)imidazolidin-2-one (Expected)	C=O (urea)	~160-165
-CH ₂ - (ring)	~40-45	
-CH ₂ - (propyl, adjacent to ring N)	~40-45	
-CH ₂ - (propyl, central)	~25-30	
-CH ₂ - (propyl, adjacent to NH ₂)	~38-42	
Ethylenediamine[5][6]	-CH ₂ -	~40
N-substituted imidazolidin-2-ones[7]	C=O	~163
Ring CH ₂	~47	
Chiral ring CH	~60-62	

Table 3: Infrared (IR) Spectroscopy Data Comparison

Compound	Functional Group Vibration	Wavenumber (cm ⁻¹)	Characteristics
1-(3-Aminopropyl)imidazolidin-2-one (Expected)	N-H stretch (primary amine)	3400-3250	Two bands, sharp to medium[8]
N-H stretch (secondary amide in ring)	~3300	Broad	
C-H stretch (aliphatic)	3000-2850	Strong, sharp	
C=O stretch (cyclic urea)	~1680-1650	Strong, sharp	
N-H bend (primary amine)	1650-1580	Medium[8]	
C-N stretch (aliphatic amine)	1250-1020	Medium to weak[8]	
Primary Amines (general)[9][10]	N-H stretch	3500-3300	Two bands (asymmetric and symmetric)
Secondary Amines (general)[11][12]	N-H stretch	3350-3310	One band
Cyclic Ureas (general) [13]	C=O stretch	1700-1630	Strong

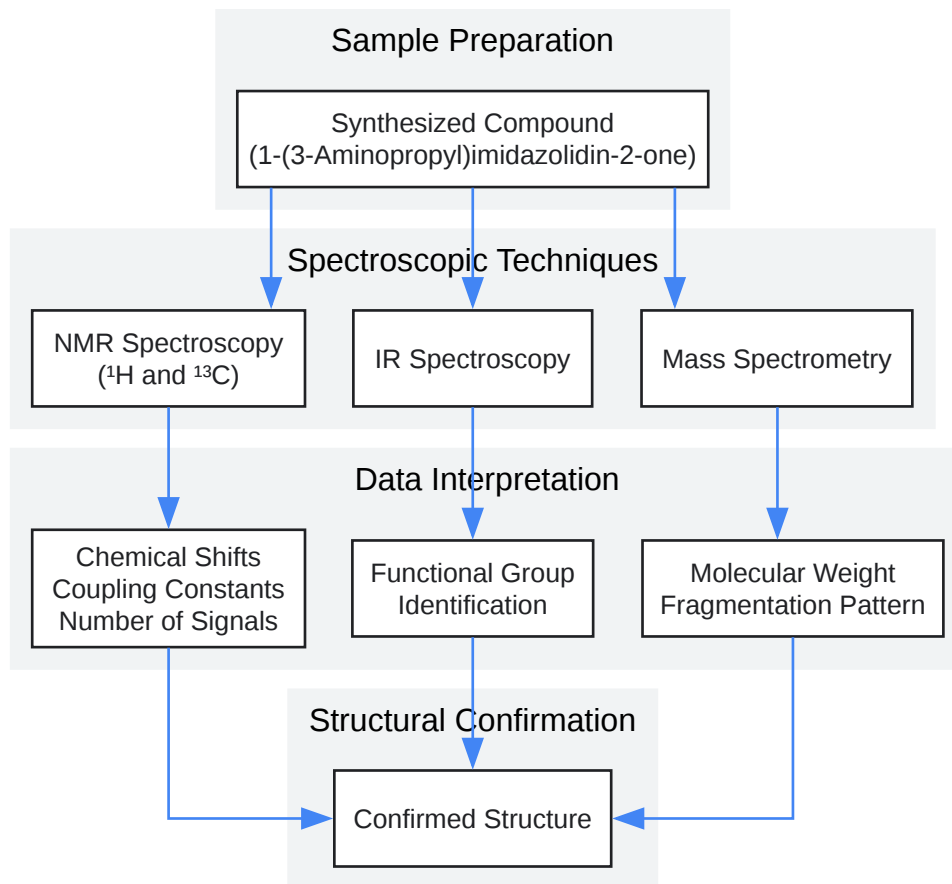
Table 4: Mass Spectrometry Data Comparison

Compound	Ionization Mode	Key Fragment Ions (m/z)	Interpretation
1-(3-Aminopropyl)imidazolidin-2-one (Expected)	ESI+	$[M+H]^+ = 144.1$	Molecular ion
127.1	Loss of NH_3		
85.1	Imidazolidin-2-one fragment		
58.1	Aminopropyl fragment		
Urea[14][15]	EI	60	Molecular Ion $[M]^+$
44	$[CONH_2]^+$		
43	$[HNCO]^+$		
Alkylamines (general) [9]	EI/ESI+	α -cleavage (cleavage of C-C bond nearest the nitrogen)	

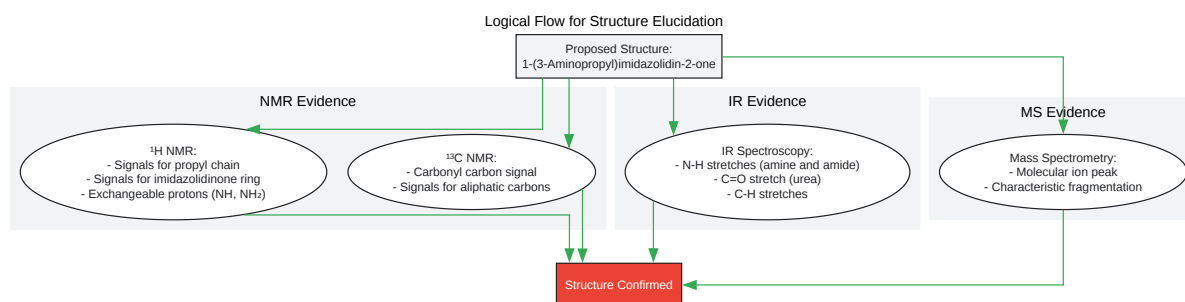
Experimental Workflows and Logical Relationships

To visually represent the process of spectroscopic analysis and structural confirmation, the following diagrams are provided.

Workflow for Spectroscopic Analysis

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Caption: Workflow for the spectroscopic analysis and structural confirmation of **1-(3-Aminopropyl)imidazolidin-2-one**.



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Caption: Logical flow for the elucidation of the structure of **1-(3-Aminopropyl)imidazolidin-2-one** using spectroscopic data.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the sample's solubility and the desire to observe exchangeable protons (NH and NH₂). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^1H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.

- Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
 - Process the data similarly to the ¹H spectrum.

2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation:
 - Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded from 4000 to 400 cm⁻¹.[\[16\]](#)
 - The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).[\[13\]](#)

3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system (e.g., GC-MS or LC-MS) and equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Sample Preparation:
 - For LC-MS (ESI): Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Acquisition:
 - Introduce the sample into the ion source.
 - For ESI, the sample solution is nebulized and ionized to form protonated molecules $[M+H]^+$.
 - The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
 - A mass spectrum is generated, plotting ion intensity versus m/z .
- Tandem Mass Spectrometry (MS/MS):
 - To obtain fragmentation information, select the molecular ion ($[M+H]^+$) and subject it to collision-induced dissociation (CID).
 - The resulting fragment ions are then analyzed to provide structural information.

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